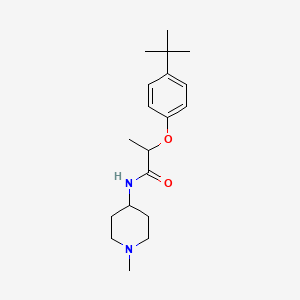
N-(4-chloro-2,5-dimethoxyphenyl)-2,6-difluorobenzamide
Descripción general
Descripción
N-(4-chloro-2,5-dimethoxyphenyl)-2,6-difluorobenzamide, also known as CDB-2914, is a synthetic steroid that has been developed as a selective progesterone receptor modulator (SPRM). It has been studied extensively for its potential use in reproductive health and cancer treatment.
Mecanismo De Acción
N-(4-chloro-2,5-dimethoxyphenyl)-2,6-difluorobenzamide acts as a selective progesterone receptor modulator, which means it can selectively block or activate progesterone receptors in different tissues. In the endometrium, this compound blocks the progesterone receptor, which prevents the implantation of a fertilized egg. In uterine fibroids, this compound reduces the size of the fibroids by blocking the progesterone receptor. In breast, ovarian, and endometrial cancers, this compound inhibits the growth of cancer cells by blocking the progesterone receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In the endometrium, this compound reduces the expression of genes involved in implantation and increases the expression of genes involved in menstruation. In uterine fibroids, this compound reduces the size of the fibroids and decreases the expression of genes involved in fibroid growth. In breast, ovarian, and endometrial cancers, this compound inhibits the growth of cancer cells and induces apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chloro-2,5-dimethoxyphenyl)-2,6-difluorobenzamide has several advantages for lab experiments. It is a selective progesterone receptor modulator, which means it can selectively block or activate progesterone receptors in different tissues. This allows for the study of specific effects of progesterone receptor modulation in different tissues. This compound is also a synthetic compound, which allows for easy and consistent synthesis. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its long-term effects are not known. Additionally, the effects of this compound on other hormone receptors are not well understood.
Direcciones Futuras
There are several future directions for the study of N-(4-chloro-2,5-dimethoxyphenyl)-2,6-difluorobenzamide. One direction is the further investigation of its potential use as an emergency contraceptive and treatment for uterine fibroids. Another direction is the study of its effects on other hormone receptors and its potential use in the treatment of other hormone-related conditions. Additionally, the development of new selective progesterone receptor modulators based on the structure of this compound could lead to the development of new treatments for reproductive health and cancer.
Aplicaciones Científicas De Investigación
N-(4-chloro-2,5-dimethoxyphenyl)-2,6-difluorobenzamide has been studied extensively for its potential use in reproductive health and cancer treatment. In reproductive health, this compound has been investigated for its use as an emergency contraceptive and as a treatment for uterine fibroids. In cancer treatment, this compound has been studied for its potential to inhibit the growth of breast, ovarian, and endometrial cancers.
Propiedades
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF2NO3/c1-21-12-7-11(13(22-2)6-8(12)16)19-15(20)14-9(17)4-3-5-10(14)18/h3-7H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOPVZZSOJUCIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=C(C=CC=C2F)F)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B4431774.png)
![1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-4-phenylpiperazine](/img/structure/B4431778.png)






![2-methyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4431834.png)
![3-ethoxy-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide](/img/structure/B4431838.png)

![1-phenyl-4-[(5-propyl-3-thienyl)carbonyl]piperazine](/img/structure/B4431840.png)